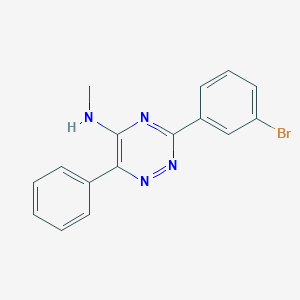
N-(4-Chlorophenyl)phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)phenylmethanesulfonamide, also known as CPMS, is a chemical compound that has been widely used in scientific research due to its various applications. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. CPMS is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, N-(4-Chlorophenyl)phenylmethanesulfonamide may exert its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)phenylmethanesulfonamide has been shown to exhibit various biochemical and physiological effects in animal models. In one study, N-(4-Chlorophenyl)phenylmethanesulfonamide was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in the serum of rats with adjuvant-induced arthritis. In another study, N-(4-Chlorophenyl)phenylmethanesulfonamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-Chlorophenyl)phenylmethanesulfonamide in lab experiments is its low cost and easy availability. N-(4-Chlorophenyl)phenylmethanesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using N-(4-Chlorophenyl)phenylmethanesulfonamide is its low solubility in water, which may limit its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-Chlorophenyl)phenylmethanesulfonamide in scientific research. One direction is the design and synthesis of new N-(4-Chlorophenyl)phenylmethanesulfonamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanism of action of N-(4-Chlorophenyl)phenylmethanesulfonamide, which may provide insights into its therapeutic potential. Additionally, the use of N-(4-Chlorophenyl)phenylmethanesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)phenylmethanesulfonamide can be achieved through several methods, including the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-(4-Chlorophenyl)phenylmethanesulfonamide as a white crystalline solid that can be purified through recrystallization. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with aniline or the reaction of 4-chloroacetanilide with benzenesulfonyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)phenylmethanesulfonamide has been used in various scientific research studies due to its diverse applications. One of the primary applications of N-(4-Chlorophenyl)phenylmethanesulfonamide is in the field of medicinal chemistry, where it has been used as a scaffold for the design and synthesis of new drugs. N-(4-Chlorophenyl)phenylmethanesulfonamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
N-(4-Chlorophenyl)phenylmethanesulfonamide |
|---|---|
Fórmula molecular |
C13H12ClNO2S |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clave InChI |
OWAQSDSPPBZGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)




